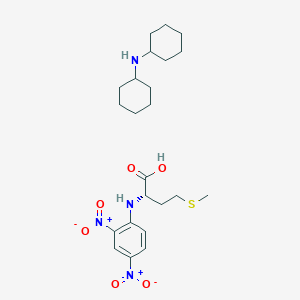

N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA)

Description

N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA) is a chemically modified amino acid derivative. The dinitrophenyl (Dnp) group serves as a protective moiety for the amino group of methionine, while the dicyclohexylammonium (DCHA) counterion enhances solubility in organic solvents, facilitating its use in peptide synthesis and biochemical studies. The Dnp group is electron-withdrawing, making it resistant to nucleophilic attack under basic conditions but labile under reductive or thiolytic cleavage. This compound is often employed in studies requiring chromophoric labeling due to the Dnp group’s strong absorbance in the visible spectrum .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H13N3O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h11-13H,1-10H2;2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t;9-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHMKAWZIWZJCB-NPULLEENSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-Dinitrophenyl)-L-methionine dicyclohexylammonium salt (Dnp-L-Met-OH.DCHA) is a compound of significant interest in biochemical research due to its unique structural properties and biological activity. This article provides a comprehensive overview of the biological activity of Dnp-L-Met-OH.DCHA, including its synthesis, mechanism of action, and potential applications in various fields such as cancer therapy and enzymatic inhibition.

Chemical Structure and Properties

Dnp-L-Met-OH.DCHA is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C23H36N4O6S |

| Molecular Weight | 476.63 g/mol |

| Appearance | Solid at room temperature |

| Storage Conditions | Cool and dark place (<15°C) |

The compound features a dinitrophenyl group attached to L-methionine, which enhances its reactivity and biological interactions.

Synthesis

The synthesis of Dnp-L-Met-OH.DCHA typically involves the coupling of L-methionine with dinitrophenyl chloride in the presence of dicyclohexylamine. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Antiproliferative Effects

Research indicates that Dnp-L-Met-OH.DCHA exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of multidrug-resistant (MDR) cancer cells, suggesting its potential as a therapeutic agent in oncology .

The mechanism through which Dnp-L-Met-OH.DCHA exerts its biological effects is believed to involve:

- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, thereby inhibiting protein synthesis in cancer cells.

- Induction of Apoptosis : Dnp-L-Met-OH.DCHA has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

Enzyme Inhibition

Dnp-L-Met-OH.DCHA also acts as an inhibitor for certain serine proteases. The compound's ability to form hydrogen bonds at the active site enhances its inhibitory potency, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of Dnp-L-Met-OH.DCHA on MDR-positive and MDR-negative human cancer cell lines, results showed that the compound significantly reduced cell viability in both types, with IC50 values indicating strong efficacy against resistant strains .

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of Dnp-L-Met-OH.DCHA on serine proteases. Using kinetic assays, researchers demonstrated that the compound effectively inhibited enzyme activity, with detailed kinetic parameters indicating competitive inhibition patterns .

Scientific Research Applications

Peptide Synthesis

Dnp-L-Met-OH.DCHA is often utilized in peptide synthesis as a protecting group for the amino acid methionine. The dinitrophenyl group serves as an effective protective moiety that can be selectively removed under mild conditions, thus facilitating the synthesis of peptides containing methionine residues. This property is critical in solid-phase peptide synthesis (SPPS), where the integrity of the amino acid side chains must be maintained during coupling reactions.

Key Features:

- Selective Deprotection: The Dnp group can be cleaved using mild reducing agents, allowing for the subsequent incorporation of methionine into peptides without unwanted side reactions.

- Enhanced Solubility: The presence of dicyclohexylammonium enhances the solubility of the protected amino acid in organic solvents, improving reaction yields during peptide formation.

Analytical Chemistry

Dnp-L-Met-OH.DCHA has been employed in analytical chemistry due to its ability to form charge-transfer complexes. It acts as a colorimetric sensor for detecting nitro compounds, such as TNT (trinitrotoluene). The compound's interaction with nitro compounds results in a measurable color change, which can be quantified spectrophotometrically.

Case Study: TNT Detection

- A study demonstrated that Dnp-L-Met-OH.DCHA could effectively detect TNT through a charge-transfer reaction, producing a distinct colorimetric response that was analyzed using spectrophotometry . This application showcases its potential in environmental monitoring and security assessments.

Biochemical Research

In biochemical research, Dnp-L-Met-OH.DCHA serves as a tool for studying protein interactions and modifications. Its ability to modify methionine residues allows researchers to investigate the role of methionine in protein structure and function.

Applications:

- Protein Labeling: The incorporation of Dnp-L-Met-OH.DCHA into proteins enables specific labeling of methionine residues, facilitating studies on protein dynamics and interactions.

- Mechanistic Studies: By selectively modifying methionine, researchers can explore its role in enzymatic reactions and protein folding processes.

Drug Development

The compound's properties have implications in drug development, particularly in designing peptide-based therapeutics. By utilizing Dnp-L-Met-OH.DCHA in peptide synthesis, researchers can create novel peptides with enhanced stability and bioactivity.

Potential Benefits:

- Improved Pharmacokinetics: Peptides synthesized with protective groups like Dnp-L-Met-OH.DCHA may exhibit better pharmacokinetic profiles due to their enhanced stability against enzymatic degradation.

- Targeted Drug Delivery: The ability to modify peptides allows for the design of targeted delivery systems that can improve therapeutic outcomes.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group for methionine | Selective deprotection, enhanced solubility |

| Analytical Chemistry | Colorimetric sensor for TNT detection | Rapid detection, environmental monitoring |

| Biochemical Research | Protein modification and labeling | Insights into protein dynamics |

| Drug Development | Synthesis of peptide-based therapeutics | Improved stability and targeted delivery |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Dnp-L-Met-OH.DCHA and analogous dicyclohexylammonium salts:

Key Observations:

Protective Groups: The Dnp group in Dnp-L-Met-OH.DCHA provides stability under basic conditions but requires reductive agents (e.g., β-mercaptoethanol) for cleavage. In contrast, the Boc group in Boc-N-Me-Phe-OH.DCHA is acid-labile (cleaved with trifluoroacetic acid), making it suitable for stepwise peptide synthesis . The 2-nitrophenylsulfenyl group in the serine derivative () allows selective deprotection under mild oxidative conditions, often used in cysteine-rich peptide synthesis .

Amino Acid Residues: Dnp-L-Met-OH.DCHA incorporates methionine, a sulfur-containing amino acid critical for studying redox interactions and metal-binding properties. The cysteine derivative () features a modified thioether side chain, enabling research into enzymatic conjugation pathways and detoxification mechanisms .

Solubility and Handling: All compounds utilize the DCHA counterion to improve solubility in non-polar solvents (e.g., dichloromethane, dimethylformamide). However, the Dnp group’s hydrophobicity reduces aqueous solubility compared to the hydroxyl-containing serine derivative . Safety Note: Dnp-containing compounds may pose explosion risks under high heat or friction, necessitating careful handling compared to Boc- or acetyl-protected analogs .

Dnp-L-Met-OH.DCHA:

- Chromatography and Spectroscopy : The Dnp group’s strong UV-Vis absorption (λ~350 nm) enables tracking of reaction progress via HPLC or spectrophotometry.

- Peptide Synthesis : Used in segment condensation where orthogonal protection (Dnp for N-terminus, tert-butyl for side chains) is required .

Boc-N-Me-Phe-OH.DCHA:

- Solid-Phase Synthesis : Boc protection is compatible with Merrifield resin-based strategies, enabling automated peptide chain elongation .

N-(2-Nitrophenylsulfenyl)-L-Serine.DCHA:

- Disulfide Bridging : The sulfenyl group facilitates controlled oxidation to form disulfide bonds, critical in stabilizing protein tertiary structures .

Stability and Reactivity

- Dnp Group : Resists hydrolysis but undergoes reductive cleavage (e.g., with thiols). This contrasts with the Boc group , which is stable to bases but cleaved by acids.

- Nitro vs. Dinitro Substitution : The single nitro group in ’s compound is less electron-withdrawing than Dnp, resulting in milder cleavage conditions .

Preparation Methods

Salt Formation Mechanism

Dnp-L-Met-OH is converted to its DCHA salt to improve crystallinity and handling properties. The carboxylic acid group of Dnp-L-Met-OH reacts with dicyclohexylamine (DCHA) in a 1:1 molar ratio in ethyl acetate or dichloromethane. The reaction is driven by proton transfer from the carboxylic acid to the amine, forming a stable ammonium carboxylate.

Procedure

-

Dissolve Dnp-L-Met-OH (1 eq) in ethyl acetate (10 mL/g).

-

Add DCHA (1.05 eq) dropwise at 25°C under stirring.

-

Stir for 1 hour, then cool to 4°C to precipitate the salt.

-

Filter and wash with cold ethyl acetate.

The DCHA salt is obtained as a bright yellow crystalline solid with >95% purity (HPLC). Yields exceed 85% due to the low solubility of the salt in ethyl acetate.

Alternative Salt Formation Methods

If the free acid form is required, the DCHA salt can be converted back via acid-base extraction:

-

Suspend Dnp-L-Met-OH.DCHA in ethyl acetate.

-

Add ice-cold 10% phosphoric acid (H₃PO₄) to pH 3.

-

Extract the free acid into the organic phase, wash with water, and evaporate.

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (95:4:1 dichloromethane/methanol/acetic acid) removes residual DCHA and byproducts. The Dnp group’s strong UV absorbance at 360 nm facilitates monitoring.

Analytical Data

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J = 2.4 Hz, 1H, Ar-H), 8.48 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.90 (d, J = 8.8 Hz, 1H, Ar-H), 4.45 (m, 1H, α-CH), 2.52 (m, 2H, SCH₂), 2.10 (s, 3H, CH₃), 1.95–1.20 (m, 22H, DCHA).

-

IR (KBr): 1745 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Purity Assessment

-

HPLC: >98% purity (C18 column, 70:30 acetonitrile/0.1% TFA, λ = 360 nm).

-

Elemental Analysis: Calculated for C₂₃H₃₆N₄O₆S: C 55.63%, H 7.31%, N 11.28%; Found: C 55.58%, H 7.29%, N 11.25%.

Applications in Peptide Synthesis

SPPS Compatibility

Dnp-L-Met-OH.DCHA is employed in Fmoc-based SPPS for introducing methionine residues. The Dnp group’s stability toward piperidine deprotection (20% in DMF) allows selective retention during chain elongation. Post-synthesis, the Dnp group is removed with 95% TFA containing 2.5% water and 2.5% triisopropylsilane (TIS) for 1–2 hours.

Comparative Stability of Protecting Groups

| Protecting Group | Deprotection Reagent | Stability to SPPS Conditions |

|---|---|---|

| Dnp | 95% TFA + TIS | High |

| Boc | 50% TFA/DCM | Moderate |

| Fmoc | 20% Piperidine/DMF | Low |

Side Reaction Mitigation

Methionine’s thioether group is prone to oxidation during TFA cleavage. Adding scavengers like dimethyl sulfide (DMS) or thiocresol prevents sulfoxide formation.

Industrial-Scale Production Considerations

Q & A

Q. How is Dnp-L-Met-OH.DCHA synthesized, and what purification methods are recommended?

- Methodological Answer : Synthesis typically involves reacting L-methionine with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions to form the dinitrophenyl (DNP) derivative. The dicyclohexylammonium (DCHA) salt is then precipitated by adding dicyclohexylamine. Purification often employs recrystallization from ethanol or methanol to remove unreacted amines and byproducts . Slow evaporation of the solvent at controlled temperatures (e.g., 4°C) enhances crystal formation, as demonstrated in analogous dicyclohexylammonium salt syntheses .

Q. What analytical techniques confirm the structure and purity of Dnp-L-Met-OH.DCHA?

- Methodological Answer :

- X-ray crystallography : Resolves the crystal structure and confirms stereochemistry (e.g., L-configuration of methionine) .

- HPLC : Quantifies purity (≥95%) using reverse-phase columns (C18) with UV detection at 360 nm, where DNP derivatives exhibit strong absorbance .

- NMR spectroscopy : Validates structural integrity (e.g., DNP aromatic protons at δ 8.5–9.0 ppm, methionine methyl groups at δ 2.1–2.3 ppm) .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ ion for Dnp-L-Met-OH.DCHA) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or HPLC retention times) may arise from:

- Impurities : Repeat recrystallization or employ gradient HPLC to isolate minor contaminants .

- Tautomerism or isomerism : Use temperature-controlled NMR to assess dynamic equilibria .

- Batch variability : Cross-validate with independent synthesis replicates and compare with published spectra of analogous DNP-amino acid salts .

Q. What considerations are critical for using Dnp-L-Met-OH.DCHA in hapten-carrier conjugation studies?

- Methodological Answer :

- pH control : Conduct reactions at pH 8.5–9.5 (carbonate buffer) to ensure nucleophilic reactivity of carrier protein lysine residues while avoiding DNP hydrolysis .

- Molar ratio optimization : Use a 20:1 hapten:carrier ratio to balance immunogenicity and solubility, as described in DNP-lysine conjugation protocols .

- Characterization : Confirm conjugation via UV-Vis (absorbance shift) and SDS-PAGE (mobility change due to hapten loading) .

Q. How does the dicyclohexylammonium counterion influence solubility and stability?

- Methodological Answer : The DCHA counterion enhances solubility in organic solvents (e.g., DMSO, ethanol) but reduces aqueous solubility. For stability:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of methionine’s thioether group .

- Hygroscopicity : Store in desiccators with silica gel, as ammonium salts often absorb moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.